molecular formula C7H16Cl2N2O B1404947 N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride CAS No. 1403767-34-9

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Cat. No.: B1404947
CAS No.: 1403767-34-9
M. Wt: 215.12 g/mol
InChI Key: WIROGUASPOUDJH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can bind to the active sites of enzymes, leading to competitive inhibition. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

This compound has been observed to impact various types of cells and cellular processes. It can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to changes in their activity and function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range leads to maximal biochemical activity without toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, leading to its accumulation in certain cellular compartments. Additionally, this compound can bind to intracellular proteins, affecting its localization and distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, DBU as a base, and THF as a solvent . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include functionalized 3-substituted 3-(acetoxymethyl)azetidines and 3-substituted 3-(acetoxymethyl)oxetane compounds .

Mechanism of Action

The mechanism of action of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active intermediates . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic amino acid derivatives containing azetidine and oxetane rings . Examples include:

  • N-Boc-azetidin-3-ylidene acetate
  • Methyl 2-(oxetan-3-ylidene)acetate

Uniqueness

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride is unique due to its specific combination of azetidine and oxetane rings, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-methyl-N-(oxetan-3-yl)azetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-9(6-2-8-3-6)7-4-10-5-7;;/h6-8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIROGUASPOUDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)C2COC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403767-34-9
Record name N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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